Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-{[2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)-1-(2-PHENYLHYDRAZINO)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group, a phenylhydrazino moiety, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)-1-(2-PHENYLHYDRAZINO)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include a benzothiophene derivative, a trifluoromethylating agent, and a phenylhydrazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)-1-(2-PHENYLHYDRAZINO)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other trifluoromethylated benzothiophene derivatives or phenylhydrazino-containing molecules. Examples could include:
- METHYL 2-{[2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)-1-(2-PHENYLHYDRAZINO)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)-1-(2-PHENYLHYDRAZINO)ETHYL]AMINO
Uniqueness
The uniqueness of METHYL 2-{[2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)-1-(2-PHENYLHYDRAZINO)ETHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Properties
Molecular Formula |
C20H22F3N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 2-[[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-29-17(27)15-13-10-6-7-11-14(13)31-16(15)24-19(18(28)30-2,20(21,22)23)26-25-12-8-4-3-5-9-12/h3-5,8-9,24-26H,6-7,10-11H2,1-2H3 |
InChI Key |
AQDBJUKIZYCWEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)OC)(C(F)(F)F)NNC3=CC=CC=C3 |
Origin of Product |
United States |
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